molecular formula C10H10N2O B6357770 N-Methyl-4-(oxazol-2-yl)aniline CAS No. 1368659-13-5

N-Methyl-4-(oxazol-2-yl)aniline

Cat. No.: B6357770
CAS No.: 1368659-13-5
M. Wt: 174.20 g/mol
InChI Key: LOWRUXVQYUJGLN-UHFFFAOYSA-N
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Description

“N-Methyl-4-(oxazol-2-yl)aniline” is a chemical compound that belongs to the class of organic compounds known as aniline and substituted anilines . It is a derivative of aniline where a methyl group is attached to the nitrogen atom and an oxazole ring is attached to the 4-position of the phenyl ring .


Synthesis Analysis

The synthesis of “this compound” and its derivatives often involves the reaction of aminotriols with p-TsCl, copper triflate, and (R,R)-PhBOX in the presence of Na2CO3 . The aminotriols undergo mono-sulfonylation followed by intramolecular ring closure to form the oxazoline ring .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring attached to an oxazole ring at the 4-position and a methyl group attached to the nitrogen atom . The InChI key for this compound is LOWRUXVQYUJGLN-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . The molecular weight of this compound is 174.2 . It has a density of 1.159±0.06 g/cm3 and a boiling point of 317.4±44.0 °C .

Scientific Research Applications

Antitubercular Activity

A study by Dighe et al. (2012) explored the synthesis of novel compounds, including N-Methyl-4-(oxazol-2-yl)aniline derivatives, and evaluated their antitubercular activity. These compounds were synthesized through a series of reactions involving aromatic ketones, aromatic aldehydes, and hydroxylamine hydrochloride, leading to the formation of isoxazoline, which was further processed to obtain the desired compounds. The synthesized compounds were screened for their antitubercular activity against Mycobacterium tuberculosis H37Rv strain, using Streptomycin as a standard for comparison. The study found that the compounds exhibited promising antitubercular activity, suggesting potential for further development as antitubercular agents (Dighe, Mahajan, Maste, & Bhat, 2012).

Antioxidant Activity

In a 2020 study, Padma and Gadea synthesized a novel series of compounds related to this compound and evaluated their antioxidant activity using the DPPH assay method. Among the synthesized compounds, several showed potent antioxidant activity, with ascorbic acid used as a standard drug for comparison. This research highlights the potential of this compound derivatives as antioxidants, which could be beneficial in preventing oxidative stress-related diseases (Padma & Gadea, 2020).

Biomedical Applications

Wang et al. (2017) investigated synthetic pathways to N3O tetradentate ligands designed for coordinating rhenium cores, which included derivatives of this compound. These ligands and their coordination behaviors towards rhenium cores were studied for potential biomedical applications, including radiopharmaceuticals. The research demonstrated the synthesis of complexes with high affinity for ReO3+ and 99mTcO3+ cores, suggesting their applicability in diagnostic imaging and therapy (Wang, Eychenne, Wolff, Mallet-Ladeira, Lepareur, & Benoist, 2017).

Chemical Synthesis and Catalysis

A study by Zheng and Wang (2019) detailed the efficient catalytic system for the one-step synthesis of N-arylated amines, including 4-ethyl-N-[(tetrahydrofuran-3-yl)methyl]aniline, using this compound derivatives. This research contributes to the field of chemical synthesis by providing a method for producing key intermediates in pharmaceuticals and other organic compounds, demonstrating the versatility and importance of these compounds in synthetic organic chemistry (Zheng & Wang, 2019).

Safety and Hazards

“N-Methyl-4-(oxazol-2-yl)aniline” is considered hazardous. It is a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

Future Directions

The future directions for “N-Methyl-4-(oxazol-2-yl)aniline” and its derivatives could involve further exploration of their biological activities and potential applications in pharmaceuticals, industrial processes, natural product chemistry, and polymers . Additionally, advancements in the synthesis of oxazolines could lead to the development of new methods for synthesizing “this compound” and its derivatives .

Properties

IUPAC Name

N-methyl-4-(1,3-oxazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-11-9-4-2-8(3-5-9)10-12-6-7-13-10/h2-7,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWRUXVQYUJGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)C2=NC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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